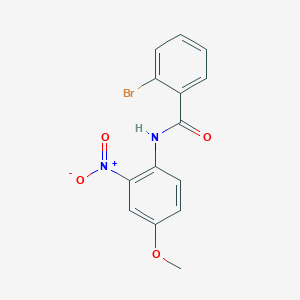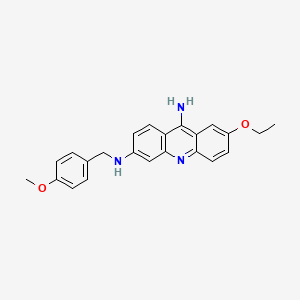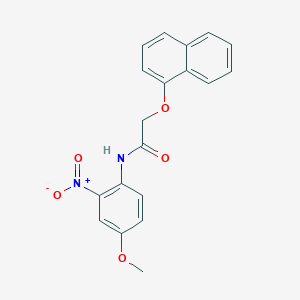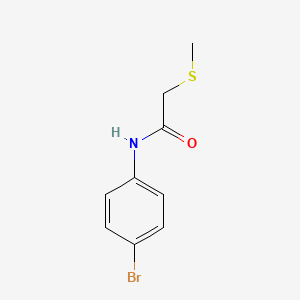![molecular formula C19H14FNO B4981665 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as FQ-1, is a synthetic compound with potential applications in medicinal chemistry. It belongs to the class of benzoquinolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. FQ-1 has been synthesized and evaluated for its biological activities, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and ultimately causing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. It has also been shown to inhibit bacterial growth and viral replication, suggesting its potential as an antibacterial and antiviral agent. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.
实验室实验的优点和局限性
One advantage of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its potential as a multifunctional agent with anticancer, antibacterial, and antiviral activities. Its mechanism of action is well understood, making it a promising candidate for further development. However, its limitations include its low solubility and potential toxicity, which need to be addressed in future studies.
未来方向
For the research on 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one include the optimization of its synthesis and the development of more potent analogs with improved solubility and reduced toxicity. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one also has potential applications in drug delivery systems and nanotechnology, which should be explored in future research.
合成方法
The synthesis of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the condensation of 2-fluoroaniline with 2-aminobenzoic acid to form the corresponding amide. This amide is then cyclized using a Lewis acid catalyst to yield the desired product. The synthesis has been optimized to achieve high yields and purity of 1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.
科学研究应用
1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and viruses, indicating its potential as an antibacterial and antiviral agent.
属性
IUPAC Name |
1-(2-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKYOYFXGKOZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)

![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4981602.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)

